(R)-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine
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Overview
Description
®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 3,5-dichloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-fluorobenzene and pyrrolidine.
Formation of Intermediate: The 3,5-dichloro-2-fluorobenzene undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine
- 2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine (racemic mixture)
- 2-(3,5-Dichlorophenyl)pyrrolidine
Uniqueness
®-2-(3,5-Dichloro-2-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its (S)-enantiomer or racemic mixture. The presence of the fluorine atom also imparts distinct chemical reactivity and stability.
Properties
Molecular Formula |
C10H10Cl2FN |
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Molecular Weight |
234.09 g/mol |
IUPAC Name |
(2R)-2-(3,5-dichloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChI Key |
XIKMPIDQHAVUKX-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)Cl)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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